somatostatin 34
Description
Overview of Somatostatin (B550006) Peptides and Precursors
The production of bioactive somatostatin peptides is a multi-step process that begins with a larger precursor protein. This intricate pathway ensures the precise and tissue-specific generation of different somatostatin isoforms.
Two primary bioactive forms of somatostatin are produced through the alternative cleavage of the single preproprotein: somatostatin-14 (SST-14) and somatostatin-28 (SST-28). wikipedia.orgphoenixbiotech.netnih.gov SST-14 is a 14-amino acid peptide, while SST-28 is an N-terminally extended form containing 28 amino acids. wikipedia.orgnih.gov The processing of prosomatostatin (B1591216) is tissue-specific. In the hypothalamus, pancreas, and stomach, the primary processing pathway leads to the production of SST-14. oup.com Conversely, in the intestine and certain brain regions, SST-28 is the predominant form. oup.comphysiology.org This differential processing suggests that the two isoforms may have distinct physiological roles. nih.gov
Table 1: Comparison of Major Somatostatin Isoforms
| Feature | Somatostatin-14 (SST-14) | Somatostatin-28 (SST-28) |
|---|---|---|
| Amino Acid Length | 14 | 28 |
| Primary Site of Production | Hypothalamus, Pancreas, Stomach oup.com | Intestine, specific brain regions oup.comphysiology.org |
| Origin | C-terminus of prosomatostatin oup.com | C-terminus of prosomatostatin, with N-terminal extension oup.com |
The somatostatin system is characterized by its extensive distribution and diverse inhibitory functions throughout the body. karger.comresearchgate.net Somatostatin is produced in various locations, including the central nervous system, gastrointestinal tract, pancreas, and thyroid. karger.comresearchgate.net Its primary role is to act as an inhibitory factor, regulating a multitude of physiological processes. researchgate.net These include the inhibition of endocrine and exocrine secretions, modulation of neurotransmission, and control of cell proliferation. nih.govkarger.com For instance, in the pituitary gland, somatostatin inhibits the release of growth hormone and thyroid-stimulating hormone. wikipedia.org In the pancreas, it suppresses the secretion of both insulin (B600854) and glucagon (B607659). wikipedia.orgfrontiersin.org The wide-ranging effects of somatostatin are mediated by a family of five distinct receptor subtypes (SSTR1-5), which are also broadly distributed in tissues such as the brain, pituitary, and gut. karger.comptbioch.edu.pl
Major Somatostatin Isoforms: Somatostatin-14 (SST-14) and Somatostatin-28 (SST-28)
Discovery and Characterization of Prosomatostatin (25-34)
While SST-14 and SST-28 are the most studied products of prosomatostatin, other peptides are also generated from this precursor. The N-terminal region of prosomatostatin, in particular, has been a subject of investigation, leading to the discovery of novel peptide fragments.
In the late 1980s, a novel decapeptide was isolated from the gastric antrum of rats. nih.gov This peptide was identified using an antibody directed against the amino-terminus of prosomatostatin. Through detailed analysis, its amino acid sequence was determined to be Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe. nih.gov This sequence corresponds to amino acids 25-34 of preprosomatostatin. nih.gov The isolation of this peptide provided evidence that the N-terminal portion of prosomatostatin undergoes specific processing to generate distinct molecular forms. nih.gov
Table 2: Amino Acid Sequence of Prosomatostatin (25-34)
| Position | Amino Acid |
|---|---|
| 1 | Alanine (B10760859) |
| 2 | Proline |
| 3 | Serine |
| 4 | Aspartic Acid |
| 5 | Proline |
| 6 | Arginine |
| 7 | Leucine |
| 8 | Arginine |
| 9 | Glutamine |
| 10 | Phenylalanine |
Source: nih.gov
Prosomatostatin (25-34), also referred to as antrin, is derived from the N-terminal region of prosomatostatin. nih.govnih.gov Its generation is the result of specific enzymatic cleavage of the precursor molecule. nih.gov The presence of this peptide, particularly in high concentrations in the antral portion of the stomach, suggests a potential precursor-product relationship with other N-terminal fragments of prosomatostatin. nih.gov The discovery of prosomatostatin (25-34) highlights the complexity of prosomatostatin processing, which yields not only the well-known C-terminal peptides but also distinct fragments from the N-terminal region. nih.gov
Evolutionary Conservation of the Precursor Region Yielding Prosomatostatin (25-34)
A notable feature of the N-terminal region of the prosomatostatin precursor is its remarkable conservation across different species, suggesting that this domain serves an important biological function. researchgate.netnih.gov Research has demonstrated that this portion of the prohormone is highly conserved throughout evolution. researchgate.net
Detailed analysis of the amino acid sequences from various species has substantiated this high degree of conservation. For instance, a decapeptide with the structure Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe, which corresponds to preprosomatostatin (25-34), was successfully isolated from the gastric antrum of rats. researchgate.net Further studies have revealed that the N-terminal region of porcine prosomatostatin is identical to the corresponding sequence in humans. Specifically, the 32-amino acid peptide proSS1-32 from porcine intestine has a primary structure that matches the human sequence. nih.gov
This evolutionary preservation of the N-terminal sequence underscores its potential importance in biological processes. The conservation is not limited to mammals; comparisons with lower vertebrates like the anglerfish also show conserved motifs within the N-terminal domain of the precursor, although variations exist. acs.org The information contained within the amino-terminal sequences of prosomatostatin has been shown to be crucial for the intracellular targeting of the precursor protein. nih.gov
The table below presents the known amino acid sequence for the preprosomatostatin (25-34) region in the species where it has been explicitly identified in research findings.
| Species | Preprosomatostatin (25-34) Amino Acid Sequence |
| Rat | Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe |
| Human | Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe |
| Porcine | Ala-Pro-Ser-Asp-Pro-Arg-Leu-Arg-Gln-Phe |
The sequence for human and porcine is inferred from the finding that porcine proSS1-32 is identical to the human sequence, and the rat sequence was directly determined. researchgate.netnih.gov
Properties
CAS No. |
132894-19-0 |
|---|---|
Molecular Formula |
C24H28O6 |
Synonyms |
somatostatin 34 |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Prosomatostatin 25 34
Somatostatin (B550006) Gene Expression and Transcriptional Regulation
The synthesis of all somatostatin-related peptides begins with the transcription of the somatostatin gene. This process is governed by a sophisticated network of regulatory elements and proteins that ensure its expression is restricted to specific cells and responsive to physiological signals. mdpi.comnih.gov
The expression of the somatostatin gene is controlled by the interaction of nuclear proteins with specific DNA sequences, known as cis-regulatory elements, located in the gene's promoter region. oup.com This regulation is achieved through a balanced interplay of positive elements (enhancers) that promote transcription and negative elements (silencers) that inhibit it. nih.gov The specific combination and activity of these elements and their associated binding proteins determine whether the gene is expressed in a particular tissue. nih.govoup.com For instance, the transcriptional mechanisms controlling gene expression in the central nervous system differ from those in the pancreas. oup.com
A complex arrangement of multiple regulatory elements populates the somatostatin promoter. mdpi.comresearchgate.net These elements function as binding sites for transcription factors, which are proteins that modulate the rate of gene transcription. nih.gov
Key positive regulatory elements, or enhancers, include the cAMP response element (CRE), which plays a crucial role in tissue-specific expression and is a strong enhancer in neural cells. mdpi.comoup.com The somatostatin upstream enhancer (SMS-UE) is another critical, D-cell-specific regulator in the pancreas that works in synergy with the CRE. nih.govresearchgate.net The SMS-UE is a multipartite element containing domains that bind various proteins. researchgate.net Additional activator regions, SMS-TAAT1 and SMS-TAAT2, are also required for pancreatic expression. mdpi.comresearchgate.net
Conversely, silencer elements, such as SMS-PS1 and SMS-PS2, have been identified that are capable of reducing somatostatin gene transcription. mdpi.comresearchgate.net Furthermore, the methylation of CG dinucleotides (CpG islands) within the promoter region is a common mechanism for gene inactivation. mdpi.comresearchgate.net
The activity of these DNA elements is mediated by specific transcription factors. The cAMP response element-binding protein (CREB) binds to the CRE sequence, while Pancreas/duodenum homeobox protein 1 (PDX1) and Pax6 are crucial for pancreatic expression, with PDX1 binding to the SMS-TAAT2 element. mdpi.comnih.gov The differential expression and activity of these factors in various tissues contribute to the cell-specific expression of the somatostatin gene. mdpi.comoup.com
Table 1: Key Transcriptional Regulators of the Somatostatin Gene
| Regulator Type | Name | Function/Description |
|---|---|---|
| Enhancer | cAMP Response Element (CRE) | A critical sequence (TGACGTCA) involved in tissue-specific and cAMP-induced gene expression. mdpi.com |
| Enhancer | Somatostatin Upstream Enhancer (SMS-UE) | A D-cell-specific element that synergizes with the CRE to regulate transcription in the pancreas. nih.govresearchgate.net |
| Enhancer | SMS-TAAT1 & SMS-TAAT2 | Activator regions located upstream of SMS-UE, required for pancreatic somatostatin expression. mdpi.comresearchgate.net |
| Silencer | SMS-PS1 & SMS-PS2 | Repressor elements that can reduce somatostatin gene transcription in various cell types. mdpi.comresearchgate.net |
| Transcription Factor | cAMP Response Element-Binding Protein (CREB) | Binds to the CRE to induce transcription, often in response to cAMP signaling pathways. mdpi.com |
| Transcription Factor | Pancreas/duodenum homeobox protein 1 (PDX1) | Essential for pancreas development; activates somatostatin transcription by binding to regulatory elements like SMS-TAAT2. mdpi.com |
| Transcription Factor | Paired box protein 6 (Pax6) | Works in cooperation with other factors like PDX1 to regulate gene expression in the pancreas. nih.govnih.gov |
Regulatory Mechanisms Controlling Somatostatin Gene Expression
Post-Translational Processing of Preprosomatostatin
Following translation, the initial 116-amino acid precursor, preprosomatostatin, undergoes a series of enzymatic modifications to generate biologically active peptides. mdpi.com The first step is the removal of a 24-amino acid signal sequence, yielding the 92-amino acid prosomatostatin (B1591216). mdpi.com This prohormone is the direct substrate for enzymes that produce various fragments, including Prosomatostatin (25-34). nih.gov
The proteolytic cleavage of prosomatostatin is mediated by a family of calcium-dependent serine endoproteases known as prohormone convertases (PCs), which includes furin, PC1, and PC2. acs.orgresearcher.lifeeu.org These enzymes are localized to the secretory pathway and cleave prohormones at specific sites marked by basic amino acid residues (arginine or lysine). acs.orgresearcher.life The generation of Prosomatostatin (25-34), also called antrin, from the N-terminal portion of the precursor is the result of such enzymatic action. nih.govnih.gov Studies using cells that express different convertases have shown that the pattern of prosomatostatin cleavage depends on the specific enzymes present. researcher.life For example, furin is a candidate enzyme for processing within the constitutive secretory pathway. researcher.lifeportlandpress.com
The isolation of the decapeptide corresponding to preprosomatostatin (25-34) from the rat gastric antrum revealed that its formation occurs via cleavage at a monobasic site. nih.gov This type of cleavage is distinct from the more common cleavage at paired basic residues. Research suggests a specific structural pattern is required for monobasic cleavage to occur, which includes the presence of two basic residues in the vicinity and a domain containing nonpolar amino acids such as alanine (B10760859) or leucine. nih.gov While furin has been identified as a candidate convertase for cleavage at monobasic arginine sites, it does not appear to process the lysine (B10760008) site necessary for the release of some N-terminal fragments, suggesting that another, as-yet-unidentified monobasic convertase exists. portlandpress.com
The post-translational processing of prosomatostatin is highly variable and tissue-specific. acs.orgbioone.org The differential expression of prohormone convertases in various tissues leads to the production of different ratios of somatostatin-14, somatostatin-28, and other prosomatostatin-derived peptides. oup.combioone.org For example, antrin [prosomatostatin (1-10)] is found in its highest concentration in the antral portion of the stomach, where it is localized within the secretory granules of delta cells. nih.govnih.gov In contrast, processing of the precursor in the human brain yields minimal quantities of some fragments but high levels of others. nih.gov Studies in transgenic mice carrying a somatostatin fusion gene demonstrated this principle clearly: the anterior pituitary processed the precursor almost exclusively to somatostatin-14 and somatostatin-28, while the liver and kidney produced different peptide forms. nih.gov This highlights that the final peptide products derived from the somatostatin gene are determined as much by post-translational processing machinery as by gene expression itself.
Table 2: Compounds Mentioned
| Compound Name | Alternative Name(s) | Description |
|---|---|---|
| Preprosomatostatin (25-34) | Prosomatostatin (1-10); Antrin | The subject decapeptide, derived from the N-terminus of prosomatostatin. nih.govnih.govbiosave.com |
| Somatostatin | Growth hormone-inhibiting hormone (GHIH) | A family of peptide hormones including somatostatin-14 and somatostatin-28. mdpi.comnih.gov |
| Preprosomatostatin | - | The initial 116-amino acid translation product of the somatostatin gene. mdpi.com |
| Prosomatostatin | - | The 92-amino acid prohormone remaining after cleavage of the signal peptide from preprosomatostatin. mdpi.com |
| Somatostatin-14 (SS-14) | - | A 14-amino acid bioactive peptide derived from the C-terminus of prosomatostatin. mdpi.com |
| Somatostatin-28 (SS-28) | - | A 28-amino acid bioactive peptide; an N-terminally extended form of SS-14. mdpi.com |
| CREB | cAMP response element-binding protein | A key transcription factor that binds to the CRE in the somatostatin promoter. mdpi.com |
| PDX1 | Pancreas/duodenum homeobox protein 1 | A transcription factor essential for pancreatic development and somatostatin gene expression. mdpi.com |
| Pax6 | Paired box protein 6 | A transcription factor that cooperates with PDX1 to regulate pancreatic gene expression. nih.govnih.gov |
| Furin | PACE | A prohormone convertase enzyme involved in processing precursors in the secretory pathway. researcher.lifeportlandpress.com |
| PC1 | PCSK1 | A prohormone convertase involved in processing prohormones at dibasic sites. researcher.lifeeu.org |
Proposed Monobasic Cleavage Sites Involved in Prosomatostatin (25-34) Formation
Subcellular Localization and Trafficking of Somatostatin Precursors and Products (e.g., Prosomatostatin (25-34))
The journey of somatostatin from its initial synthesis as a large precursor protein to its final bioactive forms involves a highly regulated and complex series of events within the cell. This process, encompassing precise subcellular localization and trafficking, ensures that the correct peptide products are sorted, processed, and packaged into secretory vesicles for regulated release. The N-terminal pro-region of prosomatostatin, which includes the sequence corresponding to preprosomatostatin (25-34), plays a critical role in this intricate pathway.
Following synthesis in the rough endoplasmic reticulum and transport to the Golgi apparatus, prosomatostatin is directed into the regulated secretory pathway (RSP). researchgate.netconicet.gov.arum.es This sorting is crucial for its eventual storage in dense-core secretory granules and release in response to specific physiological stimuli. researchgate.net The primary signal for this sorting is contained within the N-terminal region of the prosomatostatin molecule. conicet.gov.arbioscientifica.com Studies have shown that this propeptide region is sufficient to guide even unrelated proteins, such as alpha-globin, into the regulated pathway, preventing their premature degradation and facilitating their packaging into secretory vesicles. rupress.org The sorting signal is thought to involve a degenerate amphipathic α-helix structure within the N-terminal pro-sequence. bioscientifica.complos.org
Endoproteolytic cleavage of prosomatostatin, which liberates the final peptide products, is a key step that begins in the trans-Golgi network (TGN) or a pre-Golgi compartment. nih.govbiologists.com This processing does not necessarily require the environment of a mature secretory granule to be initiated. nih.gov The cleavage events are carried out by specific prohormone convertases. For instance, furin is a candidate for the monobasic cleavage that produces somatostatin-28, while PC1 and PC2 are implicated in the dibasic cleavage that yields somatostatin-14. nih.gov
The fate of the various cleavage products, including the N-terminal fragments like antrin (the decapeptide corresponding to preprosomatostatin 25-34), is an area of detailed investigation. frontiersin.orgnih.gov Research on other prohormones has indicated that endoproteolytic processing can influence the subsequent sorting and intracellular fate of the resulting peptides, with different cleavage products being packaged into distinct subpopulations of secretory vesicles. conicet.gov.arum.es
Specific research into prosomatostatin-derived fragments has provided direct evidence for their localization. Using immunocytochemistry with protein A-gold techniques, studies have successfully localized N-terminal prosomatostatin products within endocrine cells. jci.org In the D cells of the rat gastric antrum, antrin was found to be co-localized within the same secretory granules as another N-terminal fragment, somatostatin-28(1-12). jci.org This indicates that after cleavage from the precursor, these N-terminal peptides are sorted and packaged together for storage. jci.org Furthermore, the presence of antrin in nerve terminals and its detection in hepatic portal blood suggests that this fragment is secreted, potentially to act as a hormone or neuromodulator. jci.orgpnas.org
Immunoelectron microscopy has revealed details about the distribution of prosomatostatin fragments within different stages of secretory granules. In pancreatic and gastric D cells, immunoreactivity for the precursor form, somatostatin-28, is more concentrated in immature secretory granules near the Golgi apparatus. nih.govpnas.org In contrast, the processed N-terminal fragment, somatostatin-28(1-12), shows intense staining in the mature secretory granules, suggesting that processing largely occurs as the granules mature. nih.govpnas.org The co-localization of antrin in these granules points to a shared trafficking pathway for these N-terminal products following the cleavage of prosomatostatin. jci.org
The table below summarizes key research findings on the subcellular localization of prosomatostatin and its derivatives.
| Precursor/Product | Detected Location | Cell/Tissue Type | Method | Finding | Citation |
| Prosomatostatin | Endoplasmic Reticulum, Golgi, Secretory Granules | Pituitary (GH3) cells, Neuroblastoma (Neuro 2A) cells | Retroviral Expression, Pulse-Chase | Serves as the precursor molecule; its propeptide region directs it to the regulated secretory pathway. | rupress.orgcapes.gov.br |
| Somatostatin-28 | Immature Secretory Granules | Pancreatic and Gastric D cells | Immunocytochemistry (Protein A-Gold) | Concentrated in immature granules, indicating early-stage processing. | nih.govpnas.org |
| Somatostatin-28(1-12) | Mature Secretory Granules | Pancreatic and Gastric D cells | Immunocytochemistry (Protein A-Gold) | Intense staining in mature granules, suggesting it is a final, stored product. | nih.govpnas.org |
| Antrin (proSS 1-10) | Secretory Granules | Gastric Antrum D cells | Immunocytochemistry (Protein A-Gold) | Co-localized in the same secretory granules as somatostatin-28(1-12). | jci.org |
| Antrin (proSS 1-10) | Portal Blood | Rat | Radioimmunoassay, Chromatography | Detected in circulation, indicating it is a secreted product. | jci.org |
| Prosomatostatin-specific antigen | Neuronal cell bodies, processes, axon terminals | Rat Brain | Immunocytochemistry | Co-localized with somatostatin-14, suggesting co-transport and storage. | pnas.org |
This intricate system of subcellular trafficking and differential packaging ensures that specific combinations of somatostatin-related peptides are stored and released from distinct cell types, allowing for precise and tissue-specific physiological regulation.
Receptor Interactions and Signal Transduction Mechanisms of Somatostatin Peptides Contextual to Prosomatostatin 25 34 Research
Somatostatin (B550006) Receptor (SSTR) Subtypes (SSTR1-5) and their Molecular Topology
The diverse physiological effects of somatostatin are mediated by a family of five distinct receptor subtypes, designated SSTR1 through SSTR5. nih.gov These receptors belong to the superfamily of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in cellular signaling. eur.nlguidetopharmacology.org The amino acid identity among the SSTR subtypes ranges from 42% to 60%. eur.nl
Structurally, SSTRs are characterized by seven transmembrane α-helices connected by three intracellular and three extracellular loops, with an extracellular N-terminus and an intracellular C-terminus. guidetopharmacology.orgmdpi.com This seven-transmembrane structure is a hallmark of the GPCR family. guidetopharmacology.org The genes for all SSTR subtypes are intronless, with the exception of SSTR2, which undergoes alternative mRNA splicing to produce two isoforms, SSTR2A and SSTR2B. guidetopharmacology.org These isoforms differ in the length and amino acid composition of their cytoplasmic C-terminus. guidetopharmacology.org
The five SSTR subtypes are classified into two subfamilies based on their structural and pharmacological properties. SSTR2, SSTR3, and SSTR5 constitute the SRIF1 receptor family, while SSTR1 and SSTR4 belong to the SRIF2 family. nih.govelifesciences.org
As members of the GPCR superfamily, SSTRs transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.govnih.gov All five SSTR subtypes are known to couple to the pertussis toxin-sensitive Gi/Go family of G proteins. nih.govnih.govnih.gov This interaction is a critical step in initiating the downstream signaling cascade. ebi.ac.uk
Upon agonist binding, the SSTR undergoes a conformational change, which in turn activates the associated G protein. nih.gov The activated G protein, specifically the Gα subunit, then modulates the activity of various downstream effector systems. nih.gov While all SSTR subtypes couple to Gi/Go proteins, there is evidence for specificity in their coupling. For instance, SSTR2 has been reported to couple to the Gαo2/β2/γ3 complex to regulate Ca++ channel activity in pituitary cells. nih.gov Furthermore, some studies suggest that SSTR subtypes can also couple to other G protein families, such as Gq, in a cell- and receptor-specific manner. walshmedicalmedia.com
The five SSTR subtypes exhibit a widespread and distinct, yet often overlapping, distribution throughout the body, which accounts for the diverse biological actions of somatostatin. nih.goveur.nl Messenger RNA for all five subtypes has been detected in the human and rodent brain, with differential expression in regions such as the cerebral cortex, cerebellum, hippocampus, and hypothalamus. guidetopharmacology.org
In peripheral tissues, SSTRs are found in numerous organs and cell types. For example:
Pituitary Gland: The anterior pituitary expresses all five SSTR subtypes. researchgate.netkarger.com
Pancreas: Pancreatic islets show positive staining for SSTR1, SSTR2, SSTR3, and SSTR5. researchgate.net SSTR2 is found in glucagon-secreting α-cells, while SSTR1 is present in insulin-secreting β-cells. turkupetcentre.net
Adrenal Gland: The adrenal cortex expresses all five receptor subtypes, whereas the medulla is positive for SSTR3 and SSTR5. researchgate.net
Thyroid: Normal thyroid tissue expresses SSTR3 and SSTR5 mRNAs, with lower levels of SSTR1 and SSTR2. oup.com
Gastrointestinal Tract: SSTRs are distributed throughout the GI tract. turkupetcentre.net
Immune System: Activated immune cells, including lymphocytes and macrophages, express SSTRs. researchgate.net
Vascular System: Human blood vessels predominantly express SSTR1, with lower levels of SSTR2 and SSTR4. physiology.org
Ocular Tissues: SSTR genes are widely expressed in the human eye, with SSTR1 and SSTR2 being the most prevalent. arvojournals.org
The differential expression patterns of SSTR subtypes are also observed in various tumors, with SSTR2 being the most commonly expressed, followed by SSTR1, SSTR5, and SSTR3. nih.gov
Table 1: Interactive Data Table of SSTR Subtype Distribution in Selected Human Tissues
| Tissue | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Anterior Pituitary | + | + | + | + | + |
| Pancreatic Islets | + | + | + | - | + |
| Adrenal Cortex | + | + | + | + | + |
| Adrenal Medulla | - | - | + | - | + |
| Thyroid | +/- | +/- | + | - | + |
| Brain | + | + | + | + | +/- |
| Blood Vessels | + | +/- | - | +/- | - |
| Retina | + | + | + | + | + |
| + indicates presence, - indicates absence, +/- indicates low or variable expression. Data compiled from multiple sources. guidetopharmacology.orgresearchgate.netkarger.comturkupetcentre.netoup.comphysiology.orgarvojournals.org |
G Protein-Coupled Receptor (GPCR) Nature and Coupling to Gi/Go Proteins
Ligand Binding Affinity and Selectivity (Framework for Prosomatostatin (B1591216) (25-34) Research)
The interaction between somatostatin peptides and their receptors is characterized by high affinity and varying degrees of selectivity among the different SSTR subtypes. This provides a framework for understanding the potential interactions of other related peptides, such as prosomatostatin (25-34).
Radioligand binding studies have been instrumental in characterizing the binding profiles of the native somatostatin isoforms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), as well as a wide array of synthetic analogs. eur.nlacs.org
Native Somatostatins: SST-14 and SST-28 generally bind with high affinity to all five SSTR subtypes. eur.nlguidetopharmacology.org However, SSTR5 exhibits a notably higher affinity for SST-28 compared to SST-14. turkupetcentre.netnih.gov
Synthetic Analogs: Many synthetic somatostatin analogs have been developed, some of which exhibit selectivity for specific SSTR subtypes. For example, octreotide (B344500), a widely used analog, binds with high affinity to SSTR2 and moderate affinity to SSTR5, but has low or no affinity for SSTR1, SSTR3, and SSTR4. eur.nlresearchgate.net This selectivity is crucial for their therapeutic applications.
The binding affinities of various ligands to the different SSTR subtypes are typically determined through competitive binding assays, where the ability of an unlabeled ligand to displace a radiolabeled ligand is measured. The results are often expressed as the inhibitory concentration (IC50) or the dissociation constant (Kd).
Table 2: Interactive Data Table of Binding Affinities (Ki in nM) of Selected Ligands for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.8 | 0.6 | 1.3 | 2.1 | 1.0 |
| Somatostatin-28 | 2.0 | 0.5 | 1.5 | 15 | 0.1 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | 12 | 1.1 | 14 | 13 | 5.0 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Data represents a compilation from various in vitro studies and may vary depending on the experimental conditions. |
The receptor binding profile of prosomatostatin (25-34), a fragment of the somatostatin precursor, is not well-characterized and remains a subject of research. Based on the known structure-activity relationships of somatostatin and its analogs, it is hypothesized that this peptide fragment may interact with one or more of the SSTR subtypes. The specific binding affinity and selectivity would depend on its three-dimensional conformation and its ability to fit into the ligand-binding pocket of the receptors. Further in vitro binding studies are necessary to elucidate the precise receptor binding profile of prosomatostatin (25-34) and to determine if it acts as an agonist or antagonist at any of the SSTR subtypes.
In Vitro Receptor Binding Studies with Somatostatin Isoforms and Analogs
Intracellular Signaling Pathways Activated by Somatostatin Receptor Binding
The binding of somatostatin or its analogs to SSTRs initiates a cascade of intracellular signaling events that ultimately mediate the peptide's diverse biological effects. nih.govnih.gov These pathways are primarily inhibitory in nature and are triggered by the activation of Gi/Go proteins. nih.govnih.gov
The primary signaling pathways modulated by SSTR activation include:
Inhibition of Adenylyl Cyclase: A hallmark of SSTR signaling is the inhibition of the enzyme adenylyl cyclase. researchgate.netresearchgate.net This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including hormone secretion and cell proliferation. nih.govnih.gov
Modulation of Ion Channels: SSTR activation can influence the activity of various ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, which leads to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels, resulting in reduced Ca2+ influx. nih.govresearchgate.netresearchgate.net These effects on ion channel activity are crucial for the inhibition of hormone and neurotransmitter release.
Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1 and SHP-2. researchgate.netresearchgate.net These enzymes play a role in the anti-proliferative and pro-apoptotic effects of somatostatin by dephosphorylating key signaling proteins involved in cell growth and survival pathways. researchgate.netnih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascade, which includes pathways like ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. nih.govnih.gov SSTRs can modulate MAPK activity in a complex and cell-type-specific manner, often leading to an inhibition of cell growth. nih.govmdpi.com
The specific combination of signaling pathways activated depends on the SSTR subtype, the cell type, and the specific ligand bound to the receptor. nih.govmdpi.com This complexity allows for the fine-tuning of the cellular response to somatostatin.
Inhibition of Adenylyl Cyclase Activity and cAMP Production
A universal signaling pathway for all five SSTR subtypes is the inhibition of adenylyl cyclase (AC). nih.govpsu.edu This enzyme is responsible for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). psu.edu Upon agonist binding, SSTRs couple to pertussis toxin (PTX)-sensitive inhibitory G-proteins (Gαi/o). phoenixpeptide.comjst.go.jp This interaction leads to the inhibition of AC, resulting in decreased intracellular cAMP levels. psu.eduphoenixpeptide.com
This reduction in cAMP has widespread consequences, including the inhibition of hormone secretion from endocrine cells and a decrease in cell proliferation. psu.edu For instance, in GH4C1 pituitary tumor cells, somatostatin effectively inhibits vasoactive intestinal peptide (VIP)-stimulated cAMP accumulation, which is the mechanism behind its inhibition of hormone release. nih.gov Studies in Chinese hamster ovary (CHO) cells stably expressing SSTR1 and SSTR2 have demonstrated that both receptors mediate a PTX-sensitive inhibition of forskolin-stimulated adenylyl cyclase activity. jst.go.jp The inhibitory effect of somatostatin on AC is a non-competitive interaction, as shown in studies of various brain regions where somatostatin inhibited forskolin-stimulated enzyme activity by up to 50%. phoenixpeptide.com
Activation of Phosphotyrosine Phosphatase (PTP)
A key mechanism for the antiproliferative effects of somatostatin is the activation of phosphotyrosine phosphatases (PTPs). phoenixpeptide.com This activation counteracts the signaling of growth factors that rely on receptor tyrosine kinases. Several PTP family members, including SHP-1, SHP-2, and DEP-1/PTPη, have been identified as downstream effectors for SSTRs. phoenixpeptide.com
The activation of PTPs is thought to occur through PTX-insensitive G-proteins. nih.gov For example, SSTR1 has been shown to couple to PTP activity in CHO-K1 cells, an effect that is sensitive to pertussis toxin. In PC Cl3 thyroid cells, somatostatin's inhibition of cell proliferation is mediated by the activation of the receptor-type PTP, r-PTPη. This activation leads to the dephosphorylation of downstream targets, interfering with mitogenic signals and promoting cell cycle arrest. psu.edu
| SSTR Subtype | Associated PTP | Cellular Effect | Reference |
|---|---|---|---|
| SSTR1 | SHP-2 | Antiproliferative activity | |
| SSTR2 | SHP-1, SHP-2 | Inhibition of cell proliferation, induction of apoptosis | psu.edu |
| Multiple SSTRs | DEP-1/PTPη | Inhibition of cell proliferation |
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Somatostatin receptors exert significant control over cell proliferation and apoptosis by modulating the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.netpsu.edu This family of kinases, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is central to cell fate decisions. psu.edu The effect of SSTR activation on MAPK pathways can be either inhibitory or stimulatory, depending on the specific receptor subtype, the cell type, and the G-protein coupling. portlandpress.compsu.edu
Generally, SSTR-mediated activation of PTPs (like SHP-1) leads to the dephosphorylation and inactivation of MAPKs, contributing to the antiproliferative effects of somatostatin. acs.org For instance, SSTR2 and SSTR3 activation can induce apoptosis, a process linked to MAPK pathway modulation. psu.edu Conversely, SSTR1 and SSTR4 have been reported to stimulate the MAPK pathway in certain contexts. mdpi.comportlandpress.com In rainbow trout, SSTR1A, SSTR1B, and SSTR2 all activate the ERK subfamily of MAPKs, demonstrating subtype-specific degrees of activation.
Regulation of Ion Channel Transport (e.g., Ca2+ and K+ Channels)
Somatostatin peptides regulate neuronal activity and hormone secretion by modulating the activity of various ion channels. nih.govportlandpress.com This regulation can occur directly through the βγ-subunits of the G-protein or indirectly via second messenger pathways like the inhibition of cAMP. nih.gov
Potassium (K+) Channels: Several SSTR subtypes (SSTR2, SSTR3, SSTR4, and SSTR5) couple to G-protein-gated inwardly rectifying potassium channels (GIRKs). nih.gov Activation of these channels leads to K+ efflux, causing membrane hyperpolarization, which in turn reduces neuronal excitability and hormone secretion. nih.gov
Calcium (Ca2+) Channels: SSTRs, particularly SSTR1 and SSTR2, can inhibit voltage-gated L-type Ca2+ channels. nih.gov This action decreases Ca2+ influx, a critical step for the fusion of secretory vesicles with the plasma membrane, thereby inhibiting the release of neurotransmitters and hormones. nih.gov The inhibitory effect of somatostatin-14 on L-type Ca2+ channels in cone photoreceptors has been shown to be mediated by SSTR2 and requires the mobilization of intracellular Ca2+ stores via the PLC pathway.
Involvement of Phospholipase C (PLC) and Phosphoinositol 3 Kinase (PI3K) Pathways
In addition to the aforementioned pathways, SSTRs also signal through Phospholipase C (PLC) and Phosphoinositol 3-Kinase (PI3K).
Phospholipase C (PLC): Activation of certain SSTR subtypes (notably SSTR2 and SSTR5) can stimulate PLC. nih.govpsu.edu PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). psu.edu IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). psu.edu This pathway is involved in diverse cellular responses, including the modulation of ion channels. portlandpress.com
Phosphoinositol 3-Kinase (PI3K): The PI3K/Akt signaling pathway is another important route for SSTR-mediated effects, particularly those related to cell survival and proliferation. psu.edu Activation of SSTRs can lead to the stimulation of the PI3K/Akt pathway. However, in other contexts, somatostatin signaling can inhibit the PI3K/Akt pathway, contributing to its antiproliferative action by upregulating cell cycle inhibitors. psu.edu Studies in trout hepatocytes show that somatostatin activates both the ERK and PI3K/Akt pathways to inhibit the expression of growth hormone receptors and IGF-I.
| Signaling Pathway | Key Effector/Mediator | Primary SSTR Subtypes Involved | General Outcome | Reference |
|---|---|---|---|---|
| Adenylyl Cyclase | Gαi/o, cAMP | SSTR1, SSTR2, SSTR3, SSTR4, SSTR5 | Inhibition of secretion, Inhibition of proliferation | nih.govpsu.edujst.go.jp |
| Phosphotyrosine Phosphatase | SHP-1, SHP-2, PTPη | SSTR1, SSTR2, SSTR3 | Inhibition of proliferation, Apoptosis | psu.eduphoenixpeptide.com |
| MAP Kinase | ERK, JNK, p38 | All subtypes (cell-dependent) | Modulation of proliferation and apoptosis | portlandpress.compsu.edu |
| Ion Channels | K+ channels, Ca2+ channels | SSTR1, SSTR2, SSTR3, SSTR4, SSTR5 | Inhibition of secretion, Modulation of neuronal excitability | nih.gov |
| Phospholipase C | IP3, DAG, Ca2+ | SSTR2, SSTR5 | Modulation of ion channels, Ca2+ mobilization | portlandpress.compsu.edu |
| PI3 Kinase | Akt | SSTR1, SSTR2 | Modulation of proliferation and cell survival | psu.edu |
Somatostatin Receptor Trafficking, Desensitization, and Constitutive Activity
The cellular response to somatostatin is tightly regulated by dynamic processes including receptor desensitization, internalization (trafficking), and recycling. portlandpress.com Upon prolonged agonist exposure, most GPCRs undergo desensitization, a process that uncouples the receptor from its G-protein, thereby attenuating the signal. This is often followed by receptor internalization into endosomes. guidetopharmacology.org
The five SSTR subtypes exhibit distinct patterns of trafficking. SSTR2, SSTR3, and SSTR5 are rapidly internalized following agonist binding, whereas SSTR1 and SSTR4 tend to remain at the cell surface. portlandpress.com For the SSTR2A subtype, agonist stimulation leads to rapid phosphorylation on serine and threonine residues in its C-terminal tail. This phosphorylation is crucial for both desensitization and rapid internalization, with different phosphorylation sites controlling distinct regulatory processes. The recruitment of β-arrestin proteins is linked to SSTR2 desensitization and internalization. guidetopharmacology.org
Once internalized, receptors can be either targeted for degradation in lysosomes or recycled back to the plasma membrane, a process that resensitizes the cell to further stimulation. The trafficking itinerary of SSTR2 involves recycling through a late endosome/trans-Golgi network pathway, a process regulated by its C-terminal tail and the retromer complex. Interestingly, when SSTR2A and SSTR5 are co-expressed in the same cell, the presence of SSTR5 can modulate the trafficking of SSTR2A, reducing its internalization and thereby altering the cell's desensitization profile. Some research also suggests that certain SSTR subtypes can exhibit constitutive (agonist-independent) activity.
Biological Functions and Physiological Roles of Somatostatin Peptides Preclinical and in Vitro Focus, Relevance to Prosomatostatin 25 34
Neuroendocrine Regulation
Somatostatin (B550006) peptides are potent regulators of the neuroendocrine system, exerting inhibitory control over hormone secretion from the anterior pituitary and modulating neurotransmission within the central nervous system. clevelandclinic.org
Inhibition of Anterior Pituitary Hormone Secretion in Model Systems
Somatostatin is a well-established inhibitor of hormone release from the anterior pituitary gland. wikipedia.orgnih.govderangedphysiology.com In various model systems, somatostatin peptides have been shown to suppress the secretion of several key hormones.
Growth Hormone (GH): Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), directly inhibits the release of GH from somatotroph cells in the anterior pituitary. wikipedia.orgguidetopharmacology.org This action counteracts the stimulatory effect of growth hormone-releasing hormone (GHRH). guidetopharmacology.org Synthetic prosomatostatin (B1591216) has demonstrated a strong ability to suppress plasma levels of growth hormone in rats. nih.gov In vivo studies have shown a significant suppression of plasma GH for at least 90 minutes following administration of prosomatostatin. nih.gov
Thyrotropin (TSH): Somatostatin also inhibits the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland. clevelandclinic.orgwikipedia.org
Corticotropin (B344483) (ACTH): The release of corticotropin is also under the inhibitory influence of somatostatin in various experimental models. derangedphysiology.com
Prolactin (PRL): Somatostatin has been shown to inhibit the release of prolactin. clevelandclinic.orgwikipedia.org In vitro studies have confirmed that prosomatostatin can suppress prolactin levels. nih.gov
| Hormone | Effect of Somatostatin Peptides (including Prosomatostatin) | Model System |
|---|---|---|
| Growth Hormone (GH) | Inhibition of release | Rat pituitary cells, in vivo rat models guidetopharmacology.orgnih.gov |
| Thyrotropin (TSH) | Inhibition of release | Pituitary gland models clevelandclinic.orgwikipedia.org |
| Corticotropin (ACTH) | Inhibition of release | Experimental models derangedphysiology.com |
| Prolactin (PRL) | Inhibition of release | In vitro models nih.gov |
Modulation of Neurotransmission in the Central Nervous System
Somatostatin peptides are widely distributed throughout the central nervous system and play a significant role in modulating neuronal activity. nih.gov They are found in key brain regions such as the hypothalamus and hippocampus. frontiersin.org
In the central nervous system, somatostatin is involved in a multitude of functions including locomotion, sedation, and cognitive processes like learning and memory. acs.org It is often co-localized with the neurotransmitter GABA in inhibitory interneurons, particularly in the hippocampus and cortex. nih.gov Somatostatin can influence neurochemical processes and has been implicated in various neurological conditions. acs.org The peptide can modulate synaptic transmission by acting on presynaptic receptors to control the release of other neurotransmitters. nih.gov For instance, neuronostatin, a peptide derived from the same precursor as somatostatin, has been shown to induce c-fos expression in the hippocampus and cerebellum, indicating neuronal activation.
Gastrointestinal and Pancreatic Function Modulation
Somatostatin peptides are crucial regulators of the digestive system, influencing hormone secretion, gastric acid production, intestinal motility, and pancreatic function. clevelandclinic.orgmdpi.com The gastrointestinal tract is a major source and target of somatostatin. mdpi.com
Regulation of Digestive Hormone Secretion
Somatostatin exerts a broad inhibitory effect on the release of numerous gastrointestinal hormones. clevelandclinic.orgmdpi.comdrugbank.com
Gastrin: Somatostatin inhibits the secretion of gastrin from G cells in the stomach, thereby playing a role in the negative feedback regulation of gastric acid. nih.govmdpi.com Studies in conscious dogs have shown that prosomatostatin suppresses the release of serum gastrin in response to a meal. nih.gov
Secretin: The release of secretin, a hormone that stimulates pancreatic and biliary bicarbonate secretion, is also inhibited by somatostatin. clevelandclinic.orgdrugbank.com
Motilin: Somatostatin can suppress the release of motilin, a hormone that stimulates gastrointestinal motility. drugbank.com Conversely, motilin can stimulate the release of somatostatin. nih.gov
Glucagon-Like Peptide-1 (GLP-1): Somatostatin diminishes the release of GLP-1, a key hormone in glucose homeostasis and appetite regulation. mdpi.com
Influence on Gastric Acid Production and Intestinal Motility
Somatostatin directly and indirectly regulates gastric acid secretion and influences the contractile activity of the intestines. mdpi.com
Gastric Acid Production: Somatostatin inhibits gastric acid secretion through multiple pathways. It directly acts on parietal cells to reduce acid production and indirectly by inhibiting the release of gastrin and histamine. mdpi.comannualreviews.org Both prosomatostatin and somatostatin have been shown to inhibit pentagastrin- and meal-induced gastric acid secretion in dogs. pnas.org
Intestinal Motility: Somatostatin generally has an inhibitory effect on gastrointestinal motility, decreasing the rate of gastric emptying and reducing smooth muscle contractions. wikipedia.orgresearchgate.net However, studies comparing prosomatostatin and somatostatin have revealed some differences. While somatostatin strongly reduces intestinal blood flow and stimulates intestinal motility in dogs, prosomatostatin at the tested doses did not have a significant influence on these parameters. nih.gov
Control of Pancreatic Exocrine and Endocrine Secretion
The pancreas is a primary target for the inhibitory actions of somatostatin, which regulates both its exocrine and endocrine functions. clevelandclinic.orgmdpi.com
Insulin (B600854) and Glucagon (B607659): Somatostatin is a potent inhibitor of both insulin and glucagon secretion from the pancreatic islets of Langerhans. clevelandclinic.orgwikipedia.organnualreviews.orgwikipedia.org It acts as a paracrine regulator within the islets, where D-cells secrete somatostatin to control the function of neighboring beta-cells (insulin) and alpha-cells (glucagon). nih.govwikipedia.org Synthetic prosomatostatin has been shown to be highly effective in suppressing plasma levels of insulin and glucagon in rats, with one study indicating it was about five times more effective than somatostatin in inhibiting insulin release on a weight basis. nih.gov Hyperglycemia stimulates the release of pancreatic somatostatin, which in turn mediates the inhibition of glucagon secretion. nih.gov
Exocrine Secretion: Somatostatin also suppresses the exocrine functions of the pancreas, inhibiting the secretion of pancreatic enzymes and bicarbonate. drugbank.comannualreviews.org
| Function | Effect of Somatostatin Peptides (including Prosomatostatin) | Key Findings/Model Systems |
|---|---|---|
| Gastrin Secretion | Inhibition | Prosomatostatin suppresses meal-induced gastrin release in dogs. nih.gov |
| Secretin Secretion | Inhibition | General inhibitory effect of somatostatin. drugbank.com |
| Motilin Secretion | Inhibition | General inhibitory effect of somatostatin. drugbank.com |
| GLP-1 Secretion | Inhibition | Somatostatin diminishes GLP-1 release. mdpi.com |
| Gastric Acid Production | Inhibition | Prosomatostatin inhibits meal-induced acid secretion in dogs. pnas.org |
| Intestinal Motility | Inhibition (Somatostatin); No significant effect (Prosomatostatin) | Differential effects observed in dog models. nih.gov |
| Insulin Secretion | Inhibition | Prosomatostatin is a potent inhibitor in rats. nih.gov |
| Glucagon Secretion | Inhibition | Prosomatostatin suppresses glucagon levels in rats. nih.gov |
| Pancreatic Exocrine Secretion | Inhibition | General inhibitory effect of somatostatin. drugbank.comannualreviews.org |
Antiproliferative and Pro-Apoptotic Effects in Cellular and Preclinical Tumor Models
Somatostatin (SST) and its synthetic analogs (SSAs) exert significant antitumor effects, which are broadly categorized as direct and indirect actions. mdpi.comnih.gov Direct effects are mediated through somatostatin receptors (SSTRs) present on cancer cells and involve the inhibition of mitogenic signals, induction of apoptosis, and cell cycle arrest. nih.govresearchgate.net Indirect mechanisms include the inhibition of growth factor and hormone secretion, as well as antiangiogenic actions. nih.govatlasgeneticsoncology.org These antitumor properties have been documented in various cancer models, including those for colorectal cancer and neuroendocrine tumors. mdpi.comnih.gov
Mechanisms of Cell Cycle Arrest
Somatostatin and its analogs can induce cell cycle arrest, primarily at the G1 phase, through various signaling pathways depending on the SSTR subtype involved. oaepublish.combioscientifica.com
SSTR1, SSTR4, and SSTR5: These receptors are known to modulate the MAP kinase pathway, leading to G1 cell cycle arrest. oaepublish.comresearchgate.net SSTR1, for instance, can activate the tyrosine phosphatase SHP-2 and the MAP kinase ERK pathway, which in turn induces p21Waf1:Cip1. oaepublish.com SSTR5, on the other hand, can inhibit guanylate cyclase and MAP kinase ERK. oaepublish.com
SSTR2: The cytostatic role of SSTR2 is linked to the modulation of the ERK1/2 signaling pathway and the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1, SHP-2, and PTPη. oaepublish.com Activation of SSTR2 can lead to an upregulation of the cyclin-dependent kinase inhibitor p27(Kip1), which causes cell cycle arrest. bioscientifica.com The protein tyrosine phosphatase SHP-1 is essential for maintaining high inhibitory levels of p27(Kip1). bioscientifica.com In some cancer cell lines, SSTR2 activation has been shown to reduce cyclin D1 levels, suggesting that a decrease in this protein is a key element in the SSTR2-mediated antiproliferative effect. bioscientifica.com
SSTR3: This receptor subtype has been shown to induce a block in the G2/M phase of the cell cycle. mdpi.com
The antiproliferative mechanisms of SST and its analogs are often associated with the regulation of protein phosphorylation. mdpi.com The control of protein phosphorylation and dephosphorylation is managed by the interplay of protein-tyrosine kinases (PTKs) and protein-tyrosine phosphatases (PTPs). mdpi.com
Induction of Apoptosis Pathways
Somatostatin and its analogs are capable of inducing programmed cell death, or apoptosis, in various tumor models through multiple pathways. mdpi.commcgill.ca This pro-apoptotic effect is often observed alongside their antiproliferative actions. mdpi.com
SSTR2 and SSTR3: These receptor subtypes are particularly implicated in promoting apoptosis. bioscientifica.comresearchgate.net SSTR3-mediated apoptosis can be p53-dependent, while SSTR2 can induce apoptosis through p53-independent mechanisms. researchgate.net Transfection of SSTR3 into certain cell lines has been shown to upregulate p53, leading to apoptosis. mcgill.ca
Caspase Activation: The induction of apoptosis by somatostatin analogs often involves the activation of caspases, which are key executioner proteases in the apoptotic pathway. mdpi.comsnmjournals.org For example, the somatostatin analog TT-232 has been shown to induce apoptosis in A431 cells, which is preceded by the activation of the JNK pathway. linkgroup.hu
Bcl-2 Family Proteins: The balance between pro- and anti-apoptotic members of the Bcl-2 protein family is crucial in regulating apoptosis. mdpi.com Somatostatin signaling can influence this balance to favor cell death.
Fas/Fas Ligand System: In human hepatoma cells, somatostatin and its analogs have been found to increase the expression of the Fas-Fas ligand system, which is a well-known pathway for inducing apoptosis. oaepublish.com
Stress-Activated Kinases: The commitment of cells to apoptosis can be influenced by the balance between different MAPK pathways, including the ERK, c-Jun NH2-terminal kinase (JNK)/SAPK, and p38 MAPK pathways. linkgroup.hu Sustained activation of stress-activated kinases like JNK has been linked to the apoptotic effects of some somatostatin analogs. linkgroup.hu
Inhibition of Cell Proliferation, Migration, and Invasion in Cancer Cell Lines and Animal Models
Somatostatin and its analogs have demonstrated the ability to inhibit key processes in tumor progression, including cell proliferation, migration, and invasion, across a range of cancer cell lines and in vivo preclinical models. mdpi.commdpi.comnih.gov
The antiproliferative effects of somatostatin are mediated through its five receptor subtypes (SSTR1-5), which can trigger various downstream signaling pathways in a receptor- and tumor-specific manner. mdpi.com For instance, in colorectal cancer cell lines, somatostatin analogs have been shown to inhibit cell proliferation and tumor growth. mdpi.com Similarly, in experimental models of nonfunctioning pituitary tumors, a somatostatin receptor subtype-3 (SST3) peptide agonist was found to lower cell viability and reduce tumor growth. nih.govaacrjournals.org
In addition to inhibiting proliferation, somatostatin can also impede cell migration and invasion. mdpi.com For example, in a mouse model with transplanted gastric cancer cells, the somatostatin analog octreotide (B344500) was observed to decrease the number of invasive cancer cells and reduce tumor metastases. mdpi.com This effect was associated with a reduction in microvascular density and the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix, which facilitates cell invasion. mdpi.com
The table below summarizes the inhibitory effects of somatostatin and its analogs on various cancer cell lines and animal models as reported in preclinical studies.
Inhibitory Effects of Somatostatin and its Analogs in Preclinical Cancer Models
| Cancer Model | Compound | Observed Effects | Reference |
|---|---|---|---|
| Colorectal Cancer Cell Lines (SW620, Caco-2, HT-29, HCT-116, SW480) | Somatostatin Analogs (SSAs) | Inhibition of cell proliferation, induction of apoptosis. | mdpi.com |
| Colon 26 Tumor (Mouse Model) | TT-232 (SSA) | 70% inhibition of tumor growth. | mdpi.com |
| Nonfunctioning Pituitary Tumor (NFPT) Primary Cell Cultures | SST3 Agonist Peptides | Lowered cell viability, increased apoptosis. | nih.govaacrjournals.org |
| Pituitary Neuroendocrine Tumor (PitNET) Mouse Model | SST3 Agonist | Reduced tumor growth. | nih.govaacrjournals.org |
| SGC-7901 Gastric Cancer Cells (In Vitro and Mouse Model) | Octreotide | Inhibition of invasion and migration, reduced tumor metastasis. | mdpi.com |
| A431 Cells | TT-232 (SSA) | Induction of apoptosis. | linkgroup.hu |
Indirect Antitumor Mechanisms (e.g., Angiogenesis Inhibition in Preclinical Context)
Beyond its direct effects on tumor cells, somatostatin exerts indirect antitumor actions, with the inhibition of angiogenesis being a significant mechanism. nih.govatlasgeneticsoncology.org Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. atlasgeneticsoncology.org
Somatostatin and its analogs can inhibit angiogenesis through several pathways:
Direct effects on endothelial cells: Proliferating vascular endothelial cells can express SSTRs, particularly SSTR2 and SSTR3. mdpi.comcapes.gov.br The activation of these receptors on endothelial cells can directly inhibit their proliferation. atlasgeneticsoncology.org
Inhibition of pro-angiogenic factors: Somatostatin can indirectly inhibit angiogenesis by suppressing the secretion of various growth factors that promote blood vessel formation, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). mdpi.commdpi.com
Modulation of immune responses: The immunomodulatory effects of somatostatin can also contribute to its anti-angiogenic properties, for instance, by reducing monocyte chemotaxis. mdpi.comcapes.gov.br
The anti-angiogenic effects of somatostatin have been observed in various preclinical models. For example, in a mouse model of gastric cancer, the somatostatin analog octreotide was shown to decrease microvascular density within tumors. mdpi.com
Immunomodulatory Roles in Preclinical Studies
Somatostatin and its analogs have been shown to possess immunomodulatory properties in preclinical studies, influencing the function of various immune cells. frontiersin.orgnih.gov Somatostatin receptors are expressed in most lymphatic tissues, including the spleen and thymus, as well as on immune cells like lymphocytes and macrophages. frontiersin.orgnih.gov
The immunomodulatory effects of somatostatin are complex and can include:
Inhibition of lymphocyte proliferation: Somatostatin can suppress the proliferation of lymphocytes. nih.gov
Regulation of cytokine production: It has been shown to down-regulate the release of pro-inflammatory cytokines such as interferon-γ (IFNγ). frontiersin.orgnih.gov
Modulation of immune cell activation: Somatostatin and its analogs can down-regulate the activation of immune cells. frontiersin.org
The specific immunomodulatory effects can depend on the species and the context of the immune response. For example, in rats, the main SSTR subtypes expressed on immune cells are SSTR3 and SSTR4, whereas in humans and mice, SSTR2 appears to be the predominant subtype. nih.gov This difference in receptor expression can lead to varying responses to different somatostatin analogs. For instance, octreotide, which has a high affinity for SSTR2 and SSTR5, did not show an immunomodulatory effect in a rat model of adjuvant arthritis, likely due to the low expression of these receptor subtypes on rat immune cells. nih.gov
Recent research has shed light on the molecular mechanisms underlying somatostatin's effects on T-cells. It has been demonstrated that the activation of SSTR3 by somatostatin can lead to the activation of glycogen (B147801) synthase kinase 3 (GSK3), which in turn inhibits the metabolic activity of T-cells, specifically oxidative phosphorylation. frontiersin.org
Comparative Physiological Roles of Somatostatin Isoforms and Fragments in Animal Models
The biological activities of somatostatin are carried out by two main isoforms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), which are derived from the precursor protein, prosomatostatin. mcgill.camdpi.com These isoforms, along with other fragments of prosomatostatin, exhibit both overlapping and distinct physiological roles in animal models.
SST-14 and SST-28 are differentially distributed and processed in various tissues. For example, in the rat hypothalamus, SST-14 is the predominant form. guidetopharmacology.org Both isoforms generally act as inhibitory peptides, but their potency can vary depending on the target tissue and species. nih.govoup.com For instance, in mammals, SST-28 was found to be more potent than SST-14 in inhibiting growth hormone release from rat pituitary fragments in vitro, while in teleost fish, they appeared to be equipotent. oup.com
In addition to SST-14 and SST-28, other peptides are generated from the processing of prosomatostatin, such as SST-28(1-12) and antrin, which corresponds to prosomatostatin(1-10). nih.gov The relative abundance of these fragments varies significantly across different tissues and species. nih.gov In the rat brain, SST-28(1-12) is a major molecular form, whereas in the human brain, its levels are minimal. nih.gov Antrin is found in high concentrations in the antral portion of the rat stomach. nih.govnih.gov
The diverse physiological actions of somatostatins in animal models include effects on secretion, neurotransmission, metabolism, and cell growth and differentiation. oup.com Studies in knockout mice have provided further insights into the specific roles of somatostatin and its receptors. For example, mice lacking both the zinc transporter 8 (ZnT8) and somatostatin displayed impaired insulin secretion and diet-induced insulin resistance, highlighting the distinct and interactive roles of these two factors in regulating glucose metabolism. researchgate.net
The table below provides a comparison of the physiological roles of different somatostatin isoforms and fragments based on findings from animal models.
Comparative Physiological Roles of Somatostatin Isoforms and Fragments in Animal Models
| Isoform/Fragment | Animal Model | Observed Physiological Role/Effect | Reference |
|---|---|---|---|
| Somatostatin-28 (SST-28) | Rat | More potent than SST-14 in inhibiting growth hormone release from pituitary fragments. | oup.com |
| Somatostatin-14 (SST-14) & Somatostatin-28 (SST-28) | Goldfish | Equipotent in inhibiting growth hormone release from pituitary fragments. | oup.com |
| Somatostatin-28(1-12) | Rat | Predominant molecular form in the brain. | nih.gov |
| Antrin (Prosomatostatin 1-10) | Rat | High concentration in the antral portion of the stomach. | nih.govnih.gov |
| Somatostatin (general) | Mouse (ZnT8 and Sst double knockout) | Required for normalizing glucose metabolism and plays a role in regulating fat mass and leptin secretion. | researchgate.net |
Future Directions and Research Gaps in Prosomatostatin 25 34 Research
Elucidating the Specific Biological Functions and Physiological Relevance of Prosomatostatin (B1591216) (25-34) as a Distinct Bioactive Peptide
Despite its identification as a prosomatostatin-derived peptide present in somatostatin-producing tissues, a definitive biological function for prosomatostatin (25-34) has yet to be ascribed nih.govfrontiersin.org. Research is needed to move beyond its identification and explore its potential physiological roles. This includes investigating whether prosomatostatin (25-34) exerts distinct effects compared to SST-14 and SST-28, or if it acts synergistically or antagonistically with these or other peptides. Studies could focus on identifying specific tissues or cell types where prosomatostatin (25-34) is particularly abundant or where its expression is dynamically regulated. Determining if it has autocrine, paracrine, or endocrine actions is crucial for understanding its physiological relevance. The isolation of this decapeptide from the gastric antrum suggests a potential role in gastrointestinal function, an area warranting further investigation nih.gov.
Detailed Understanding of Receptor Selectivity and Signaling Bias of Prosomatostatin (25-34) Compared to SST-14 and SST-28
Somatostatin (B550006) exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), the somatostatin receptors (SSTR1-5) cpu-bioinfor.orgnih.govresearchgate.net. While SST-14 and SST-28 bind to SSTRs with comparable high affinity, there are some differences in their affinity for specific subtypes, such as SSTR5 having a higher affinity for SST-28 compared to SSTR2A or SSTR3, which have higher affinity for SST-14 nih.gov. A significant research gap exists in understanding the receptor binding profile of prosomatostatin (25-34). It is unknown which, if any, of the five SSTR subtypes it binds to, and with what affinity. Furthermore, investigating potential signaling bias is critical. Different ligands binding to the same GPCR can engender distinct receptor conformations, leading to different intracellular signaling profiles frontiersin.orgnih.gov. Research is needed to determine if prosomatostatin (25-34) exhibits biased agonism at any SSTRs or other potential receptors, leading to the activation of unique downstream pathways compared to SST-14 and SST-28 nih.gov. This could involve comprehensive binding assays across all SSTR subtypes and detailed analysis of downstream signaling cascades, such as adenylyl cyclase inhibition, MAPK pathways (like ERK 1/2), and PI3K/Akt pathways, which are known to be influenced by SSTR activation nih.govmdpi.com.
Identification of Novel Intracellular Signaling Pathways and Molecular Targets Specific to Prosomatostatin (25-34)
Beyond the known SSTR signaling pathways, there is a need to identify if prosomatostatin (25-34) activates any unique intracellular signaling cascades or interacts with novel molecular targets. Given that its functional role is not yet defined, it is plausible that it acts through mechanisms independent of or in addition to the canonical SSTR signaling. This could involve G protein-independent signaling, interaction with receptor tyrosine kinases, or modulation of ion channels. Techniques such as phosphoproteomics and transcriptomics could be employed to identify signaling pathways and target genes specifically modulated by prosomatostatin (25-34) treatment in relevant cell types. Understanding these specific pathways and targets would provide crucial insights into its biological actions.
Development of Highly Specific Research Tools and Ligands for Prosomatostatin (25-34)
A significant challenge in studying specific peptides is the availability of highly selective research tools. The development of antibodies specifically recognizing prosomatostatin (25-34) is essential for accurate localization and quantification in tissues and biological fluids nih.gov. Furthermore, the creation of selective agonists or antagonists for prosomatostatin (25-34), if it is found to have its own receptor or distinct binding profile, would be invaluable for dissecting its specific physiological effects in vitro and in vivo. These tools would enable researchers to isolate the effects of prosomatostatin (25-34) from those of SST-14 and SST-28, which is currently a major limitation.
Investigation of Prosomatostatin (25-34) in Preclinical Disease Models and its Potential as a Novel Biomarker or Therapeutic Target.
Given the broad physiological roles of somatostatin and its analogues, including effects on cell proliferation, secretion, and neurotransmission, investigating the potential involvement of prosomatostatin (25-34) in various disease states is a critical future direction cpu-bioinfor.orgnih.govresearchgate.net. Preclinical studies using relevant animal or cellular models of diseases where somatostatin signaling is implicated, such as neuroendocrine tumors, diabetes, or inflammatory conditions, could reveal a role for prosomatostatin (25-34) cpu-bioinfor.orgnih.govbioscientifica.comresearchgate.net. Furthermore, exploring its potential as a biomarker for disease diagnosis, prognosis, or response to therapy is warranted crownbio.comcentroalzheimer.org. If prosomatostatin (25-34) is found to have specific biological activities or be involved in disease pathogenesis, it could represent a novel therapeutic target for the development of new treatment strategies nih.gov. This would involve studies to determine if modulating prosomatostatin (25-34) levels or activity has beneficial effects in disease models.
Q & A
Q. What experimental methodologies are recommended for characterizing somatostatin-34 receptor binding specificity?
SST-14 binds to five G-protein-coupled receptor subtypes (SSTR1-5) with nanomolar affinity. To distinguish subtype selectivity:
- Use radioligand competition assays with membrane preparations from transfected cell lines expressing individual SSTR subtypes .
- Validate binding profiles using synthetic analogs (e.g., TT-232) that show selectivity for SSTR2, 3, and 5 .
- Include negative controls (e.g., non-transfected cells) and account for nonspecific binding via excess unlabeled SST-14 .
Q. How can researchers address conflicting data on SST-14’s role in hormone secretion across studies?
Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo) or receptor subtype expression. Methodological solutions:
- Standardize cell culture conditions (e.g., primary vs. immortalized cells) and hormone measurement protocols (e.g., ELISA vs. RIA) .
- Perform dose-response analyses to differentiate SSTR2-mediated growth hormone inhibition from SSTR5-dependent insulin suppression .
- Compare results with literature using systematic review frameworks (e.g., COSMOS-E guidelines for meta-analyses of observational studies) .
Q. What statistical approaches are critical for analyzing SST-14’s antiproliferative effects in cancer models?
- Employ mixed-effects models to account for variability in tumor growth rates across replicates .
- Use Western blotting to quantify downstream targets (e.g., p21 or Bax) and validate apoptosis via TUNEL assays .
- Report effect sizes with 95% confidence intervals to contextualize biological significance .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy of SST-14 analogs?
- Conduct pharmacokinetic studies to assess analog stability (e.g., plasma half-life) and blood-brain barrier penetration .
- Use conditional knockout models to isolate receptor subtype contributions in specific tissues .
- Apply microdialysis in vivo to measure real-time hormone secretion changes post-analog administration .
Q. What strategies optimize the design of dose-response meta-analyses for SST-14’s therapeutic effects?
- Follow PRISMA guidelines to extract data from heterogeneous studies (e.g., varying SST-14 concentrations or administration routes) .
- Use restricted cubic splines to model non-linear relationships between dose and outcomes (e.g., tumor volume reduction) .
- Address publication bias via funnel plots and trim-and-fill analysis .
Q. How do SST-14 receptor subtypes crosstalk with other signaling pathways (e.g., MAPK or PI3K)?
- Employ co-immunoprecipitation and FRET-based assays to detect receptor heterodimerization .
- Use phosphoproteomic profiling (e.g., LC-MS/MS) to map kinase activation cascades post-SST-14 stimulation .
- Validate findings using SSTR subtype-specific inhibitors (e.g., CYN-154806 for SSTR2) .
Q. What quality control measures ensure reproducibility in synthetic SST-14 peptide batches?
- Require HPLC (>98% purity) and mass spectrometry for sequence verification .
- Quantify trifluoroacetic acid (TFA) residues via ion chromatography to minimize cytotoxicity in cell assays .
- Pre-test solubility in assay buffers (e.g., PBS with 0.1% BSA) to avoid aggregation .
Methodological Frameworks
Formulating a P-E/I-C-O research question for SST-14 studies
- Population (P): Pancreatic neuroendocrine tumor cells.
- Exposure (E): SST-14 at 10 nM vs. vehicle.
- Comparison (C): SSTR2-knockdown vs. wild-type cells.
- Outcome (O): cAMP inhibition measured via BRET biosensors.
- Example: "Does SST-14 suppress cAMP in SSTR2-expressing pancreatic NET cells compared to SSTR2-deficient cells?" .
Designing tables for SST-14 receptor expression studies
| Receptor Subtype | Tissue Distribution | Primary Function | Key Assay |
|---|---|---|---|
| SSTR1 | Brain, pancreas | Cell cycle arrest | [³H]SST-14 binding |
| SSTR2 | Pituitary, immune cells | GH inhibition | cAMP ELISA |
| Source: Patel et al. (1999) . |
Reporting Standards
Q. Essential elements for publishing SST-14 studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
